molecular formula C10H11BrN2O B2678880 5-amino-2-bromo-N-cyclopropylbenzamide CAS No. 1250894-31-5

5-amino-2-bromo-N-cyclopropylbenzamide

Cat. No. B2678880
CAS RN: 1250894-31-5
M. Wt: 255.115
InChI Key: QJRUWRSQRBODQJ-UHFFFAOYSA-N
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Description

5-amino-2-bromo-N-cyclopropylbenzamide is a chemical compound with the CAS Number: 1250894-31-5 . It has a molecular weight of 255.11 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 5-amino-2-bromo-N-cyclopropylbenzamide . The InChI code is 1S/C10H11BrN2O/c11-9-4-1-6 (12)5-8 (9)10 (14)13-7-2-3-7/h1,4-5,7H,2-3,12H2, (H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 255.11 . The compound’s InChI code is 1S/C10H11BrN2O/c11-9-4-1-6 (12)5-8 (9)10 (14)13-7-2-3-7/h1,4-5,7H,2-3,12H2, (H,13,14) .

Scientific Research Applications

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Nitrogen mustard analogues, including those derived from similar benzamide compounds, have been evaluated as candidate prodrugs for GDEPT, specifically in Chinese hamster V79 cell lines expressing Escherichia coli nitroreductase. These compounds, through structural variations such as different leaving groups and side chains, have shown potential in inducing a bystander effect and exhibiting greater potency compared to their predecessors, indicating their superiority as prodrugs for GDEPT applications (Friedlos et al., 1997).

Inflammatory Bowel Disease Treatment

5-aminosalicylic acid (5-ASA), closely related to benzamides, is widely used in treating inflammatory bowel diseases. Its mechanism involves the inhibition of cytokines and inflammatory mediators through the activation of peroxisome proliferator–activated receptor-γ (PPAR-γ), demonstrating the drug's therapeutic action in the colon (Rousseaux et al., 2005).

Hypoxia-Selective Cytotoxicity

Bioreductive drugs like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide show selective toxicity for hypoxic cells, which is crucial for targeting tumor cells in low oxygen environments. This selective toxicity arises from the enzymatic reduction of nitro groups to amine or hydroxylamine, highlighting the role of such compounds in cancer research and therapy (Palmer et al., 1995).

Carbonic Anhydrase Inhibition

Compounds incorporating bromophenol moieties and cyclopropane have been investigated as inhibitors of the carbonic anhydrase enzyme. These inhibitors have shown excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes, suggesting their potential in developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).

DNA-DNA Interstrand Crosslinking

The bioreduction of compounds like CB 1954 to their active hydroxylamine derivatives has been shown to induce DNA-DNA interstrand crosslinks in cells, a critical mechanism for the cytotoxicity of these compounds. This process underscores the importance of such compounds in studying DNA damage and repair mechanisms, as well as their application in cancer therapy (Knox et al., 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-2-bromo-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRUWRSQRBODQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-bromo-N-cyclopropylbenzamide

CAS RN

1250894-31-5
Record name 5-amino-2-bromo-N-cyclopropylbenzamide
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